REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:38])[CH2:4][N:5](C1C=C(OCCCCCCCCCCCCOC2C=CC=CC=2)C=C(O)C=1)[CH2:6][C:7]([O:9][CH3:10])=[O:8].BrCCCCCCC1C=CC=C(OCC2C=CC=CC=2)C=1OCC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+]>CC(C)=O.CN(C=O)C>[CH3:10][O:9][C:7](=[O:8])[CH2:6][NH:5][CH2:4][C:3]([O:2][CH3:1])=[O:38] |f:2.3.4,5.6|
|
Name
|
N-[3-hydroxy-5-[(12-phenoxydodecyl)oxy]phenyl]-N-(2-methoxy-2-oxoethyl)glycine methyl ester
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
COC(CN(CC(=O)OC)C1=CC(=CC(=C1)OCCCCCCCCCCCCOC1=CC=CC=C1)O)=O
|
Name
|
1-(6-bromohexyl)-2,3-bis(phenylmethoxy)benzene
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCC1=C(C(=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under argon for 7 days
|
Duration
|
7 d
|
Type
|
CUSTOM
|
Details
|
Theusual workup followed by purification by HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CNCC(=O)OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.15 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |